N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a complex organic compound featuring a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds, which is crucial in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the Miyaura borylation reaction. This process starts with the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
The resulting borylated intermediate is then subjected to amide formation through a reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium(0) catalysts with aryl halides in the presence of a base like sodium carbonate.
Major Products
Oxidation: Boronic acids
Reduction: Amines
Substitution: Biaryl compounds
Scientific Research Applications
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring precise molecular modifications.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its specific structural features, which include a propanamide group and a methyl substitution on the phenyl ring. These modifications enhance its reactivity and specificity in chemical reactions, making it a valuable compound in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-7-14(19)18-13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEREQHUKAPHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.